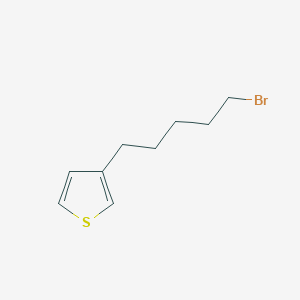

3-(5-Bromopentyl)thiophene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(5-Bromopentyl)thiophene is a useful research compound. Its molecular formula is C9H13BrS and its molecular weight is 233.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Thiophene derivatives, including 3-(5-Bromopentyl)thiophene, have been investigated for their potential anticancer properties. Research indicates that thiophene compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain thiophene derivatives can inhibit the growth of human breast cancer cells (MCF7), demonstrating promising IC50 values compared to established chemotherapeutics like doxorubicin .

Antimicrobial Properties

Thiophenes are also recognized for their antimicrobial activities. The presence of the bromine atom in this compound may enhance its interaction with biological targets, potentially leading to increased efficacy against bacterial and fungal pathogens. This property is crucial in the development of new antimicrobial agents amid rising antibiotic resistance .

Materials Science

Conductive Polymers

this compound can serve as a monomer in the synthesis of conductive polymers through oxidative polymerization processes. The bromine substituent facilitates polymerization reactions, leading to materials with enhanced electrical conductivity. For example, palladium-catalyzed oxidative polymerization has been successfully applied to thiophene derivatives, resulting in polymers with desirable electronic properties suitable for applications in organic photovoltaics and organic field-effect transistors (OFETs) .

Organic Electronics

In the field of organic electronics, thiophene derivatives are integral components of organic semiconductors. The incorporation of this compound into polymeric structures can improve charge transport properties and stability in devices such as organic light-emitting diodes (OLEDs) and solar cells. Studies have shown that polymers derived from thiophenes exhibit favorable charge mobility and photophysical characteristics, making them suitable for high-performance electronic applications .

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiophene derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against MCF7 breast cancer cells. The synthesized compounds were evaluated for their IC50 values, revealing that some derivatives had lower IC50 values than doxorubicin, indicating higher potency as anticancer agents .

| Compound | IC50 (μmol/L) | Comparison (Doxorubicin IC50) |

|---|---|---|

| Thiophene Derivative A | 9.70 | 32.00 |

| Thiophene Derivative B | 9.55 | 32.00 |

| Doxorubicin | 32.00 | - |

Analyse Des Réactions Chimiques

Electrophilic Substitution Reactions

Thiophenes are known for their electrophilic substitution reactions due to the electron-rich nature of the ring. The bromine atom on 3-(5-bromopentyl)thiophene can facilitate electrophilic aromatic substitution reactions:

-

Nitration : Reaction with nitric acid can yield nitro derivatives.

-

Sulfonation : Treatment with sulfuric acid introduces sulfonic acid groups.

These reactions typically occur at the positions ortho or para to the bromine substituent due to steric hindrance.

Cross-Coupling Reactions

The presence of a bromine atom makes this compound a suitable candidate for cross-coupling reactions such as:

-

Suzuki Coupling : This involves coupling with arylboronic acids in the presence of a palladium catalyst, yielding biaryl compounds.

-

Stille Coupling : This reaction uses organostannanes to form new carbon-carbon bonds, further extending the thiophene structure.

These cross-coupling reactions are crucial for synthesizing complex organic molecules and materials.

Polymerization Reactions

This compound can undergo polymerization to form conductive polymers, which are essential in organic electronics:

-

Electrochemical Polymerization : This method allows for the deposition of polythiophene films on electrodes, which can be characterized for their electrical properties.

-

Thermal Polymerization : Heating this compound can lead to polymer formation through radical mechanisms.

Table 2: Reaction Yields from Selected Studies

| Study Reference | Reaction Type | Yield (%) |

|---|---|---|

| Suzuki Coupling | 73 | |

| Stille Coupling | 66 | |

| Electrochemical Polymerization | Variable |

Propriétés

Numéro CAS |

125878-90-2 |

|---|---|

Formule moléculaire |

C9H13BrS |

Poids moléculaire |

233.17 g/mol |

Nom IUPAC |

3-(5-bromopentyl)thiophene |

InChI |

InChI=1S/C9H13BrS/c10-6-3-1-2-4-9-5-7-11-8-9/h5,7-8H,1-4,6H2 |

Clé InChI |

SKXOPADQXQZOSP-UHFFFAOYSA-N |

SMILES |

C1=CSC=C1CCCCCBr |

SMILES canonique |

C1=CSC=C1CCCCCBr |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.